

# L-tyrosyl-L-aspartic acid chemical properties

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Compound of Interest

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# L-tyrosyl-L-aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**L-tyrosyl-L-aspartic acid**, a dipeptide composed of L-tyrosine and L-aspartic acid, has emerged as a significant biomolecule with regulatory functions, particularly within plant metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of **L-tyrosyl-L-aspartic acid**, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological role and associated signaling pathways. The information is curated to support researchers and professionals in the fields of biochemistry, drug development, and agricultural science.

## **Chemical Properties**

**L-tyrosyl-L-aspartic acid** (Tyr-Asp) is a dipeptide formed from the amino acids L-tyrosine and L-aspartic acid through a peptide bond.[1] Its chemical structure and properties are derived from the characteristics of its constituent amino acids.

### **Physicochemical Data**

A summary of the key physicochemical properties of **L-tyrosyl-L-aspartic acid** is presented in Table 1. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.



Property	Value	Source
Molecular Formula	C13H16N2O6	PubChem[1]
Molecular Weight	296.28 g/mol	PubChem[1]
IUPAC Name	(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amin o]butanedioic acid	PubChem[1]
Predicted Water Solubility	1.5 g/L	FooDB[2]
Predicted pKa (Strongest Acidic)	3	FooDB[2]
Predicted pKa (Strongest Basic)	8.48	FooDB[2]
Melting Point of L-Tyrosine	>300 °C (decomposes)	ChemicalBook[3]
Melting Point of L-Aspartic Acid	>300 °C (decomposes)	ChemBK[4]

Note: Experimental melting point data for the dipeptide is not readily available. The melting points of the constituent amino acids are provided for reference.

# Experimental Protocols Synthesis of L-tyrosyl-L-aspartic Acid

**L-tyrosyl-L-aspartic acid** can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is a commonly employed method.

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

- Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a non-polar solvent like dichloromethane (DCM).
- First Amino Acid Attachment: Attach the C-terminal amino acid, Fmoc-Asp(OtBu)-OH, to the swollen resin. This is typically done in the presence of a base such as diisopropylethylamine (DIEA).



- Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached aspartic acid using a solution of piperidine in dimethylformamide (DMF).
- Peptide Coupling: Couple the next amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected N-terminus of the resin-bound aspartic acid. This step is facilitated by a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA.
- Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Cleavage and Deprotection: Once the dipeptide is assembled on the resin, cleave it from the solid support and simultaneously remove the side-chain protecting groups (tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.
- Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to
  collect the precipitate, and wash with cold ether to remove remaining scavengers. The
  resulting solid is the crude L-tyrosyl-L-aspartic acid.

### **Purification**

The crude dipeptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Purification

- Column: Utilize a C18 stationary phase column suitable for peptide purification.
- Mobile Phase: A common mobile phase system consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
- Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.



- Detection: Monitor the elution of the peptide by UV absorbance, typically at 214 nm and 280 nm (due to the tyrosine residue).
- Fraction Collection and Lyophilization: Collect the fractions containing the pure peptide, pool them, and lyophilize to obtain the final purified L-tyrosyl-L-aspartic acid as a white powder.
   [5]

## **Analysis**

The purity and identity of the synthesized dipeptide can be confirmed by analytical RP-HPLC and mass spectrometry.

Protocol: Analytical RP-HPLC

- Column: Employ an analytical C18 column.
- Mobile Phase and Gradient: Use a similar mobile phase system as in the purification step, but with a faster gradient.
- Detection: Monitor the absorbance at 214 nm and 280 nm. A single, sharp peak is indicative
  of a pure compound.

Protocol: Mass Spectrometry

- Technique: Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the dipeptide.
- Expected Mass: The expected monoisotopic mass of **L-tyrosyl-L-aspartic acid** (C<sub>13</sub>H<sub>16</sub>N<sub>2</sub>O<sub>6</sub>) is approximately 296.10 Da.

# **Biological Activity and Signaling Pathway**

Recent studies have revealed a significant regulatory role for **L-tyrosyl-L-aspartic acid** in plant metabolism, particularly in response to oxidative stress.[6][7][8]

# Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC)



**L-tyrosyl-L-aspartic acid** has been identified as an inhibitor of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPC).[6][8] This inhibition is specific to the dipeptide, as the individual amino acids L-tyrosine and L-aspartic acid do not exhibit the same effect. The inhibition of GAPC by Tyr-Asp redirects the metabolic flux of glucose.[6][8]

# Redirection of Glucose Metabolism to the Pentose Phosphate Pathway (PPP)

By inhibiting GAPC, **L-tyrosyl-L-aspartic acid** diverts glucose-6-phosphate from glycolysis into the pentose phosphate pathway (PPP).[6][8][9] The primary outcome of this metabolic shift is an increase in the production of NADPH.

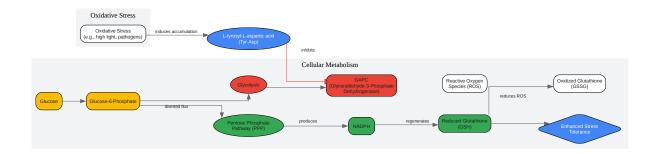
#### **Enhancement of Oxidative Stress Tolerance**

The increased production of NADPH is crucial for regenerating the reduced form of glutathione (GSH), a key antioxidant.[7][9] This enhanced antioxidant capacity helps plants to mitigate the damaging effects of reactive oxygen species (ROS) and improves their tolerance to oxidative stress conditions.[6][7]

### **Signaling Pathway Diagram**

The signaling pathway illustrating the action of **L-tyrosyl-L-aspartic acid** is depicted below.





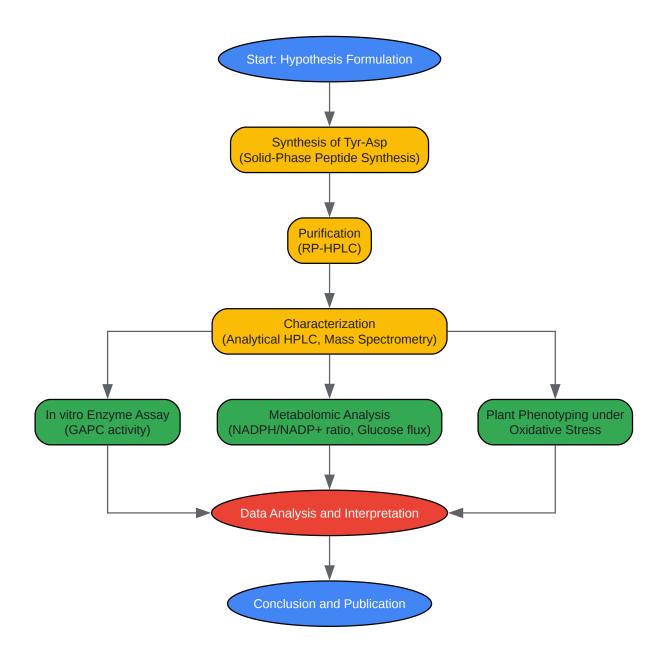
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Caption: Signaling pathway of L-tyrosyl-L-aspartic acid in plant stress response.

## **Experimental Workflow Diagram**

The general workflow for investigating the effects of **L-tyrosyl-L-aspartic acid** is outlined below.





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Caption: General experimental workflow for studying L-tyrosyl-L-aspartic acid.

### Conclusion

**L-tyrosyl-L-aspartic acid** is a dipeptide with defined chemical properties and significant, specific biological activity. Its role as a metabolic regulator in plants highlights the potential for developing novel strategies to enhance crop resilience to environmental stressors. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification,



and analysis of this and similar peptides. Further research into the precise molecular interactions and the broader physiological effects of **L-tyrosyl-L-aspartic acid** in various biological systems is warranted and holds promise for applications in agriculture and beyond.

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